Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Researchers
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Researchers
This guide provides an in-depth technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic monosaccharide derivative of N-acetylglucosamine (GlcNAc). While not a household name in biological research, this compound serves as a valuable tool for scientists and drug development professionals working in the field of glycobiology, particularly in studies related to carbohydrate chemistry and enzymatic processes. Its structural similarity to the ubiquitous GlcNAc molecule positions it as a key reference compound, a versatile synthetic building block, and a potential substrate for glycosidase enzymes. This document will delve into its chemical properties, synthesis, and practical applications in a research setting, offering both theoretical understanding and actionable experimental protocols.
Core Chemical and Physical Properties
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a white crystalline solid soluble in water and dimethyl sulfoxide (DMSO)[1]. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source |
| CAS Number | 78341-33-0 | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₆ | [2][3] |
| Molecular Weight | 263.29 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 178 °C | [4] |
| Solubility | Water, DMSO | [1] |
| Anomeric Configuration | β | [2][5] |
The β-anomeric configuration is a critical feature, as it dictates the stereochemistry of the glycosidic bond, which in turn influences its interaction with enzymes that are often highly specific for a particular anomeric form.
Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process that is common in carbohydrate chemistry. This involves the formation of the isopropyl glycoside from a protected N-acetylglucosamine derivative, followed by the removal of the protecting groups. A common precursor is the per-O-acetylated N-acetylglucosamine, which allows for stereoselective glycosylation. The subsequent deacetylation step yields the final product.
A plausible and widely applicable synthetic route involves the deacetylation of its acetylated precursor, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside[6]. This method, known as the Zemplén deacetylation, is a standard procedure for removing acetyl protecting groups from carbohydrates under mild, basic conditions.
Experimental Protocol: Zemplén Deacetylation
This protocol describes the deprotection of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to yield the target compound.
Materials:
-
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., a small piece of sodium metal or a 0.5 M solution in methanol)
-
Dowex® 50WX8 (H⁺ form) resin or Amberlite® IR120 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Dichloromethane:Methanol, 9:1 v/v)
-
Staining solution for TLC (e.g., p-anisaldehyde stain or ceric ammonium molybdate stain)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in anhydrous methanol in a round-bottom flask at room temperature. The concentration can typically be in the range of 10-50 mg/mL.
-
Initiation of Reaction: Add a catalytic amount of sodium methoxide to the solution. The pH of the solution should become basic (around 8-9). The causality here is that the methoxide ion acts as a nucleophile, attacking the acetyl carbonyl groups and initiating the transesterification reaction that removes the acetyl groups.
-
Monitoring the Reaction: The progress of the deacetylation is monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a silica gel TLC plate alongside a spot of the starting material. The plate is then developed in a suitable solvent system. The product, being more polar due to the free hydroxyl groups, will have a lower Rf value than the fully acetylated starting material. The reaction is considered complete when the starting material spot is no longer visible.
-
Neutralization: Once the reaction is complete, the basic catalyst must be neutralized. This is achieved by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8 H⁺ form) to the reaction mixture until the pH becomes neutral. This is a self-validating step as the resin can be filtered off, leaving a neutral solution without introducing soluble salts that would complicate purification.
-
Purification: Filter the reaction mixture to remove the ion-exchange resin. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Product: The resulting solid is Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Biological Significance and Applications in Research
The primary utility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in a research context stems from its structural relationship to N-acetylglucosamine (GlcNAc). GlcNAc is a fundamental monosaccharide involved in numerous biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. Furthermore, the dynamic post-translational modification of intracellular proteins with a single O-linked GlcNAc (O-GlcNAcylation) is a critical regulatory mechanism in signaling pathways, akin to phosphorylation.
Given this context, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be employed in several key research applications:
-
Substrate for Glycosidases: It can serve as a potential substrate for β-N-acetylhexosaminidases, enzymes that cleave terminal GlcNAc residues. Researchers can use this compound to characterize the activity and specificity of these enzymes. A typical experimental workflow would involve incubating the enzyme with the substrate and monitoring the release of the aglycone (isopropanol) or the glycan itself over time.
-
Control Compound in O-GlcNAcylation Studies: In studies investigating the effects of O-GlcNAcase (OGA) inhibitors, which are being explored as potential therapeutics for neurodegenerative diseases, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used as a negative control. Since it is not a substrate for OGA, it should not elicit the same biological effects as a bona fide OGA inhibitor.
-
Precursor for Synthesis of More Complex Molecules: The isopropyl glycoside can serve as a starting material for the synthesis of more complex glycoconjugates or inhibitors. The hydroxyl groups can be selectively modified to introduce other functional groups or to link the sugar to other molecules.
-
Hapten in Immunological Studies: While not extensively documented, small carbohydrate molecules like this can be conjugated to carrier proteins and used as haptens to generate specific antibodies. These antibodies could then be used as tools to study carbohydrate-binding proteins.
Experimental Workflow: Assessing Glycosidase Activity
This protocol outlines a general procedure for testing the activity of a β-N-acetylhexosaminidase using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a potential substrate.
Materials:
-
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Purified β-N-acetylhexosaminidase
-
Assay buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Quenching solution (e.g., 1 M sodium carbonate)
-
A method to detect the product (e.g., a coupled enzyme assay to detect released isopropanol, or HPLC/MS to detect the remaining substrate or the product)
-
96-well microplate
-
Incubator
-
Microplate reader (if using a colorimetric or fluorometric detection method)
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a stock solution of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.
-
Enzyme Preparation: Prepare a series of dilutions of the β-N-acetylhexosaminidase in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the substrate solution to each well. Include control wells with substrate but no enzyme, and wells with enzyme but no substrate.
-
Initiation of Reaction: Add the enzyme dilutions to the appropriate wells to start the reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Detection: Quantify the amount of product formed or substrate consumed using a pre-validated detection method.
-
Data Analysis: Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.
Conclusion and Future Perspectives
Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a foundational tool in the arsenal of glycobiologists and medicinal chemists. While its direct biological activity may be limited, its value as a stable, well-defined chemical entity for probing enzyme function and as a scaffold for the synthesis of more intricate molecules is significant. As research into the complexities of the glycome and its role in health and disease continues to expand, the demand for such well-characterized carbohydrate building blocks and reference compounds will undoubtedly grow. Future applications may see this and similar molecules incorporated into high-throughput screening platforms, carbohydrate microarrays, and as precursors for the development of novel glycosidase inhibitors with therapeutic potential.
References
-
Delchimica. (n.d.). Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Retrieved from [Link]
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Trincone, A., & Giordano, A. (2015). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. International Journal of Molecular Sciences, 16(12), 28745–28766. [Link]
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Jeanloz, R. W., & Jeanloz, D. A. (1956). The synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose. Journal of the American Chemical Society, 78(11), 2580–2582. [Link]
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Bago, B., Pfeffer, P. E., & Shachar-Hill, Y. (2002). Carbon metabolism and transport in arbuscular mycorrhizas. Plant Physiology, 128(1), 35–44. [Link]
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Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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NIST. (n.d.). 2-Acetamido-2-deoxy-α-D-glucopyranose. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 2-acetamido-2-deoxy-beta-D-glucopyranose. Retrieved from [Link]
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ResearchGate. (n.d.). Straightforward Synthesis of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Esters under Microwave Conditions. Retrieved from [Link]
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Pinter, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 524. [Link]
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Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4608. [Link]
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ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved from [Link]
-
Kuballa, T., et al. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o157. [Link]
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